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molecular formula C6H3Cl3O3S B1360072 2,4,5-Trichlorobenzenesulfonic acid CAS No. 6378-25-2

2,4,5-Trichlorobenzenesulfonic acid

Cat. No. B1360072
M. Wt: 261.5 g/mol
InChI Key: LEDKKDPOPIKMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670610

Procedure details

119 g (1.0 mol) of technical grade chlorosulfonic acid were added dropwise, under stirring, to 218 g (1.2 mol) of technical grade 90% strength 1,2,4-trichlorobenzene over a period of time of about one hour. The reaction was permitted to proceed at 150° to 160° C. for three hours. During the reaction a slow stream of dried air or dried carbon dioxide was passed through the reaction mixture. The resulting hydrogen chloride of reaction was transferred with the gas stream into a receiving flask containing water. The hydrochloric acid trapped in the receiving flask constituted about 96% of theoretical. The reaction mixture, after being cooled to 120° C., was mixed with 200 ml of water. Steam was then charged therein to remove excess trichlorobenzene. 37 g (0.2 mol) of trichlorobenzene were recovered. Water was added to the reaction mixture to provide a total volume of 700 g which was then titrated with sodium hydroxide solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
37 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
200 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=[O:4])=[O:3].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[Cl:14].C(=O)=O.Cl.ClC1C(Cl)=C(Cl)C=CC=1.[OH-].[Na+]>O>[Cl:13][C:10]1[CH:9]=[C:8]([Cl:14])[C:7]([Cl:6])=[CH:12][C:11]=1[S:2]([OH:5])(=[O:4])=[O:3] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
37 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred with the gas stream into a receiving flask
ADDITION
Type
ADDITION
Details
Steam was then charged
CUSTOM
Type
CUSTOM
Details
to remove excess trichlorobenzene
CUSTOM
Type
CUSTOM
Details
to provide a total volume of 700 g which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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